

SRTCX1003: A Technical Guide to a Novel SIRT1 Activator

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Compound of Interest

Compound Name: SRTCX1003

Cat. No.: B12392044

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Abstract

SRTCX1003 is a potent small molecule activator of Sirtuin 1 (SIRT1), an NAD⁺-dependent deacetylase that plays a critical role in cellular stress resistance, metabolism, and inflammation. With a CAS number of 1203480-93-6, **SRTCX1003** has demonstrated significant anti-inflammatory properties by modulating the NF-κB signaling pathway. This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and experimental data related to **SRTCX1003**, serving as a comprehensive resource for researchers in the fields of drug discovery and molecular biology.

Chemical and Physical Properties

SRTCX1003 is a synthetic compound identified as a sirtuin-activating compound (STAC). Its fundamental properties are summarized in the table below.

Property	Value
CAS Number	1203480-93-6
Molecular Formula	C23H23N5O3S
Molecular Weight	449.53 g/mol
Purity	>98% (HPLC)
Appearance	Crystalline solid
Solubility	Soluble in DMSO

Biological Activity and Mechanism of Action

SRTCX1003 is a potent activator of SIRT1, a class III histone deacetylase. The primary mechanism of action of **SRTCX1003** involves the allosteric activation of SIRT1, leading to the deacetylation of various protein targets. A key target in the context of inflammation is the p65 subunit of the NF- κ B complex.

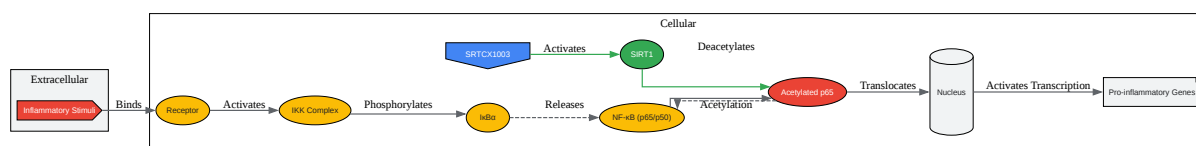
SIRT1 Activation

SRTCX1003 has been shown to directly bind to and enhance the catalytic activity of SIRT1. This activation leads to the deacetylation of downstream targets, influencing a variety of cellular processes.

Modulation of the NF- κ B Pathway

The anti-inflammatory effects of **SRTCX1003** are primarily attributed to its ability to suppress the NF- κ B signaling pathway. In response to pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF α) and lipopolysaccharide (LPS), the p65 subunit of NF- κ B is acetylated, which is a critical step for its transcriptional activity. Activated SIRT1, stimulated by **SRTCX1003**, deacetylates p65, thereby inhibiting the transcription of pro-inflammatory genes.

[1][2]



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Caption: SRTCX1003 signaling pathway in inflammation.

Quantitative Data

The biological activity of **SRTCX1003** has been quantified in various assays, demonstrating its potency as a SIRT1 activator and an inhibitor of inflammatory pathways.

Assay	Parameter	Value (μM)	Reference
SIRT1 Activation	EC1.5	0.61	[2]
Cellular p65 Acetylation	IC50	1.42	[2]
NF-κB Luciferase Reporter	IC50	0.95	[3]

Experimental Protocols

Detailed methodologies for key experiments involving **SRTCX1003** are provided below. These protocols are based on established methods and can be adapted for specific research needs.

In Vitro SIRT1 Activation Assay

This assay measures the ability of **SRTCX1003** to directly activate recombinant human SIRT1 enzyme.

Materials:

- Recombinant human SIRT1 enzyme
- Fluorogenic SIRT1 substrate (e.g., based on p53 sequence)
- NAD⁺
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- **SRTCX1003** (dissolved in DMSO)
- 96-well black microplate
- Fluorometric plate reader

Procedure:

- Prepare a reaction mixture containing assay buffer, NAD⁺, and the fluorogenic substrate.
- Add varying concentrations of **SRTCX1003** or vehicle control (DMSO) to the wells of the microplate.
- Initiate the reaction by adding recombinant SIRT1 enzyme to each well.
- Incubate the plate at 37°C for 1 hour, protected from light.
- Stop the reaction by adding a developer solution containing a protease to cleave the deacetylated substrate, releasing the fluorophore.
- Measure the fluorescence at the appropriate excitation and emission wavelengths.
- Calculate the EC_{1.5} value by plotting the fluorescence intensity against the log of the **SRTCX1003** concentration.

Cellular p65 Acetylation Assay

This protocol details the measurement of p65 acetylation in a cellular context to assess the in-cell activity of **SRTCX1003**.

Materials:

- Human cell line (e.g., U2OS or HEK293T)
- Cell culture medium and supplements
- **SRTCX1003**
- TNF α
- Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors
- Antibodies: anti-acetyl-p65, anti-total-p65, and appropriate secondary antibodies
- Western blotting equipment and reagents

Procedure:

- Seed cells in appropriate culture plates and allow them to adhere overnight.
- Pre-treat the cells with varying concentrations of **SRTCX1003** for 1-2 hours.
- Stimulate the cells with TNF α (e.g., 10 ng/mL) for 30 minutes to induce p65 acetylation.
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates.
- Perform Western blotting using antibodies against acetylated p65 and total p65.
- Quantify the band intensities and normalize the level of acetylated p65 to total p65.
- Calculate the IC₅₀ value for the inhibition of p65 acetylation.

In Vivo Anti-Inflammatory Mouse Model

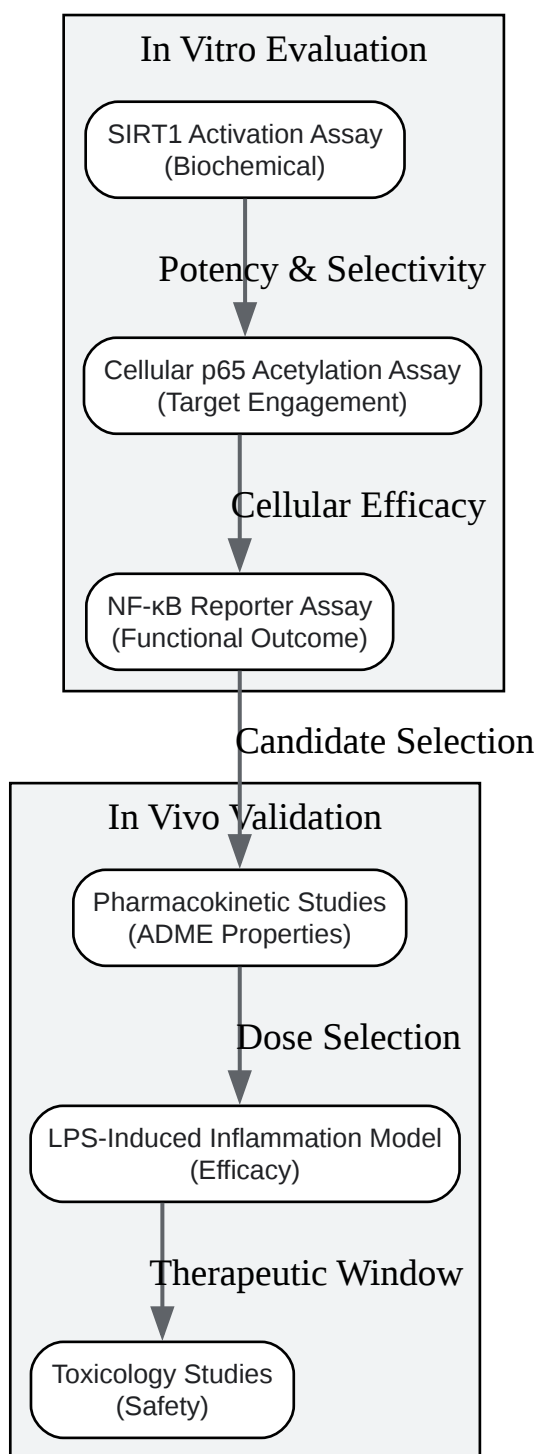
This protocol describes an acute model of LPS-induced inflammation in mice to evaluate the in vivo efficacy of **SRTCX1003**.

Materials:

- Mice (e.g., C57BL/6)
- **SRTCX1003** formulated for oral administration
- Lipopolysaccharide (LPS) from *E. coli*
- Saline solution
- ELISA kits for TNF α and IL-12

Procedure:

- Acclimatize mice for at least one week before the experiment.
- Administer **SRTCX1003** or vehicle control to the mice via oral gavage.
- After a specified pre-treatment time (e.g., 1 hour), inject the mice intraperitoneally with LPS (e.g., 10 mg/kg) to induce an inflammatory response.
- At a peak time point for cytokine production (e.g., 2 hours post-LPS injection), collect blood samples via cardiac puncture.
- Isolate serum and measure the concentrations of pro-inflammatory cytokines such as TNF α and IL-12 using ELISA kits.
- Compare the cytokine levels between the vehicle-treated and **SRTCX1003**-treated groups to determine the in vivo anti-inflammatory effect.



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Caption: Experimental workflow for **SRTCX1003** evaluation.

Conclusion

SRTCX1003 is a valuable research tool for investigating the roles of SIRT1 in health and disease. Its well-characterized mechanism of action, involving the activation of SIRT1 and subsequent inhibition of the NF- κ B pathway, makes it a promising candidate for further investigation as a therapeutic agent for inflammatory disorders. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full potential of **SRTCX1003** in their studies.

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